molecular formula C17H14F6N2O2 B591181 N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid CAS No. 1416133-88-4

N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid

Cat. No. B591181
CAS RN: 1416133-88-4
M. Wt: 392.3
InChI Key: RBZKWMMBPOHSDF-UHFFFAOYSA-N
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Description

Endocannabinoids such as 2-arachidonoyl glycerol (2-AG) and arachidonoyl ethanolamide are biologically active lipids that are involved in a number of synaptic processes including activation of cannabinoid receptors. Monoacylglycerol lipase (MAGL) is a serine hydrolase responsible for the hydrolysis of 2-AG to arachidonic acid and glycerol, thus terminating its biological function. JW 618 is an inhibitor of MAGL that displays IC50 values of 123, 385, and 6.9 nM for inhibition of MAGL in mouse, rat, and human brain membranes, respectively. JW 618 is selective for MAGL, requiring much higher concentrations to effectively inhibit fatty acid amide hydrolase activity (IC50s all > 50 µM for mouse, rat, and human brain membranes).

Mechanism of Action

Target of Action

JW 618 primarily targets the enzyme α/β-hydrolase domain-containing 6 (ABHD6) . ABHD6 is involved in the hydrolysis of monoacylglycerols, including the endocannabinoid 2-arachidonoylglycerol (2-AG), which plays a crucial role in various physiological processes such as pain sensation, appetite regulation, and immune response .

Mode of Action

JW 618 acts as a selective inhibitor of ABHD6. By binding to the active site of ABHD6, JW 618 prevents the enzyme from hydrolyzing 2-AG . This inhibition leads to an increase in the levels of 2-AG, thereby enhancing its signaling through cannabinoid receptors .

Biochemical Pathways

The inhibition of ABHD6 by JW 618 affects the endocannabinoid signaling pathway . Elevated levels of 2-AG result in prolonged activation of cannabinoid receptors (CB1 and CB2), which are involved in modulating neurotransmitter release, inflammation, and other cellular processes . This can lead to downstream effects such as reduced pain perception and anti-inflammatory responses .

Pharmacokinetics

JW 618 exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles . It is well-absorbed and distributed in the body, with a moderate half-life that allows for sustained inhibition of ABHD6. The compound is metabolized primarily in the liver and excreted via the kidneys .

Result of Action

At the molecular level, JW 618 increases the concentration of 2-AG by inhibiting its breakdown. This leads to enhanced activation of cannabinoid receptors, which can modulate various physiological responses. At the cellular level, this results in reduced inflammation, decreased pain sensation, and potential neuroprotective effects .

Action Environment

The efficacy and stability of JW 618 can be influenced by environmental factors such as pH, temperature, and the presence of other compounds . For instance, extreme pH levels or high temperatures may affect the stability of JW 618, potentially reducing its inhibitory activity. Additionally, interactions with other drugs or compounds that affect the endocannabinoid system could modulate the effectiveness of JW 618 .

JW 618 represents a promising compound for modulating endocannabinoid signaling, with potential therapeutic applications in pain management, inflammation, and neuroprotection.

: MedChemExpress : Cayman Chemical

properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl N-methyl-N-[(3-pyridin-4-ylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F6N2O2/c1-25(15(26)27-14(16(18,19)20)17(21,22)23)10-11-3-2-4-13(9-11)12-5-7-24-8-6-12/h2-9,14H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZKWMMBPOHSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016734
Record name 1,1,1,3,3,3-hexafluoropropan-2-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1416133-88-4
Record name 1,1,1,3,3,3-hexafluoropropan-2-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid
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N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid
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N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid
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N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid
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N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid
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N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid

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